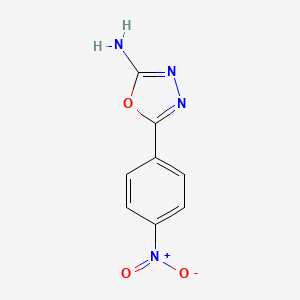

5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-amine

Description

Contextualization within Oxadiazole Heterocyclic Chemistry

The study of 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-amine is deeply rooted in the broader context of oxadiazole chemistry. Oxadiazoles (B1248032) are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. researchgate.net

Oxadiazoles exist in four isomeric forms, distinguished by the positions of the nitrogen atoms relative to the oxygen atom within the five-membered ring. nih.govresearchgate.net The isomers are:

1,2,3-Oxadiazole

1,2,5-Oxadiazole (also known as furazan)

Among these, the 1,3,4-oxadiazole isomer is particularly stable and has been extensively studied. researchgate.net Derivatives of 1,3,4-oxadiazole are synthesized by substituting various functional groups at the 2- and 5-positions of the ring. This versatility allows for the fine-tuning of the molecule's chemical and physical properties.

The 1,3,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry and materials science due to its diverse range of biological activities and unique physicochemical properties. researchgate.netmdpi.com This heterocyclic core is a bioisostere for carboxylic acids, esters, and carboxamides, which can enhance a molecule's metabolic stability and pharmacokinetic profile. acs.orgscbt.com

Derivatives of 1,3,4-oxadiazole have demonstrated a wide spectrum of pharmacological activities, including:

Antimicrobial researchgate.net

Anticancer plos.org

Anti-inflammatory mdpi.com

Antiviral mdpi.com

Antitubercular plos.org

Furthermore, the oxadiazole ring's electronic properties make it a valuable component in the development of organic light-emitting diodes (OLEDs), scintillators, and other functional materials. acs.org

Research Rationale for this compound

The specific structure of this compound, with its distinct substituents, provides a compelling rationale for its investigation.

The presence of a nitrophenyl group, specifically a 4-nitrophenyl substituent, significantly influences the electronic character of the 1,3,4-oxadiazole ring. The nitro group is a strong electron-withdrawing group, which can impact the molecule's reactivity and potential biological interactions. Research has shown that the position of the nitro group on the phenyl ring can affect the biological activity of the compound. For instance, nitration of 2,5-diphenyl-1,3,4-oxadiazole (B188118) can result in a mixture of isomers with varying biological profiles. ekb.eg The inclusion of a nitro group has been a key feature in the development of potent therapeutic agents. plos.org

The 2-amino group on the 1,3,4-oxadiazole ring is a crucial functional handle for further synthetic modifications. This primary amine allows for the facile introduction of a wide variety of substituents through reactions such as acylation, alkylation, and the formation of Schiff bases. ijrpr.com This versatility enables the creation of libraries of related compounds for structure-activity relationship (SAR) studies, which are essential in drug discovery and materials science. The amino group itself can also contribute to the biological activity of the molecule through hydrogen bonding interactions with biological targets.

Scope and Objectives of the Research Study

Research on this compound and its derivatives typically encompasses several key objectives:

Synthesis and Characterization: The development of efficient and scalable synthetic routes to produce the target compound and its analogues. nih.gov Comprehensive characterization is achieved using various spectroscopic techniques.

| Spectroscopic Data for 5-(4-Nitrophenyl)-1,3,4-oxadiazole Derivatives | |

| Technique | Observed Features |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H, C=N, and NO₂ functional groups. researchgate.net |

| ¹H Nuclear Magnetic Resonance (NMR) | Signals corresponding to the aromatic protons of the nitrophenyl ring and the amine proton. researchgate.net |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern of the compound. researchgate.net |

Biological Evaluation: Screening the compound and its derivatives for a range of biological activities, such as antimicrobial and anticancer properties.

| Antibacterial Activity of a Derivative | |

| Compound | 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol |

| Gram-Negative Bacteria MIC | 8 µg/mL |

| Gram-Positive Bacteria MIC | 8 µg/mL |

| Zone of Inhibition (200 µg/mL) | 17.0 ± 0.40 to 17.0 ± 0.15 mm |

| Standard Drug (Ciprofloxacin) MIC | 4 µg/mL |

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the chemical structure affect the biological activity to identify key pharmacophoric features and optimize lead compounds.

Computational Studies: Employing molecular modeling and docking studies to understand the potential interactions of the compounds with biological targets at the molecular level.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O3/c9-8-11-10-7(15-8)5-1-3-6(4-2-5)12(13)14/h1-4H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUEUDKAZSHKSOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395756 | |

| Record name | 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51891-79-3 | |

| Record name | 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-(4-nitrophenyl)-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Computational Chemistry and Theoretical Studies of 5 4 Nitrophenyl 1,3,4 Oxadiazol 2 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for a molecule like 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine would typically be performed using a functional, such as B3LYP, combined with a basis set (e.g., 6-311G(d,p)) to provide a detailed understanding of its properties.

Investigation of Molecular Geometries and Optimized Structures

The first step in a computational study is geometry optimization. This process determines the lowest energy arrangement of the atoms in the molecule, providing key information on bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the planarity between the phenyl and oxadiazole rings and the orientation of the amino and nitro functional groups. Studies on similar structures, such as 5-phenyl-1,3,4-oxadiazol-2-amine, have shown that the phenyl ring is often slightly twisted relative to the oxadiazole ring.

Table 3.1: Representative Optimized Geometrical Parameters for a 2-amino-5-phenyl-1,3,4-oxadiazole scaffold (Illustrative) Note: This table is illustrative and not based on published data for the specific title compound.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-N (oxadiazole) | 1.29 | - | - |

| C-O (oxadiazole) | 1.36 | - | - |

| N-N (oxadiazole) | 1.41 | - | - |

| C-N (amino) | 1.33 | - | - |

| C(phenyl)-C(oxadiazole) | 1.46 | - | - |

| C-N-N (oxadiazole) | - | 106 | - |

| N-N-C (oxadiazole) | - | 106 | - |

| Phenyl-Oxadiazole | - | - | ~15 |

Electronic Structure Analysis

Frontier Molecular Orbitals (HOMO-LUMO) Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests the molecule is more reactive. For a compound with electron-withdrawing (nitro) and electron-donating (amino) groups, analysis would show the HOMO localized on the more electron-rich parts of the molecule and the LUMO on the electron-deficient parts, indicating potential intramolecular charge transfer upon electronic excitation.

Charge Distribution and Reactivity Indices

Analysis of the charge distribution, often visualized using a Molecular Electrostatic Potential (MEP) map, identifies the electron-rich and electron-poor regions of a molecule. This is key to predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the nitro group and the oxadiazole ring, indicating sites susceptible to electrophilic attack. Global reactivity descriptors like electronegativity, chemical hardness, and softness, derived from HOMO-LUMO energies, would provide quantitative measures of the molecule's reactivity.

Vibrational Wavenumber Computations

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, specific peaks in an experimental spectrum can be assigned to particular molecular motions (stretching, bending, etc.). For the title compound, this would allow for the identification of characteristic vibrational modes for the N-H stretches of the amino group, the N=O stretches of the nitro group, and the C=N and C-O-C vibrations within the oxadiazole ring.

Spectroscopic Parameter Predictions (e.g., UV-Vis, NMR)

Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. This analysis provides insights into the electronic structure and the nature of transitions (e.g., π→π*). Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. Comparing these predicted spectra with experimental data is a powerful method for confirming the molecular structure.

While specific data for this compound is not available, the computational methodologies are well-established. A dedicated theoretical study on this compound would provide a wealth of information to complement and guide future experimental synthesis and application.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are cornerstones of computational drug discovery, enabling the exploration of how a ligand such as this compound might interact with a biological receptor. These methods range from predicting the binding pose of a molecule within a protein's active site to simulating the dynamic stability of the resulting complex over time.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely employed to forecast the binding mode and affinity of small molecule ligands to the active site of a protein. For the 1,3,4-oxadiazole (B1194373) scaffold, docking studies have been instrumental in elucidating potential mechanisms of action against various biological targets.

Docking studies on derivatives and analogues of this compound reveal critical interactions that stabilize the ligand within the receptor's binding pocket. The 1,3,4-oxadiazole ring is recognized as a bioisostere of amide and ester functionalities and can participate in hydrogen bonding with receptors. nih.gov

In studies of related 5-aryl-1,3,4-oxadiazol-2-amines targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), molecular docking showed that these compounds interact non-covalently with the enzymes, effectively blocking the entry to the catalytic site. nih.gov Similarly, docking of other 1,3,4-oxadiazole derivatives into the GABA-A receptor, a target for anticonvulsant agents, identified key hydrogen bond interactions with amino acid residues such as Glu52, Ser51, and Val53. semanticscholar.org The analysis of these interactions is crucial for understanding the structural basis of the observed biological activity and for the rational design of more potent inhibitors. For instance, hybrids of 1,3,4-oxadiazole and piperidine (B6355638) have shown hydrophobic interactions within the active sites of AChE and urease enzymes. researchgate.net

| Compound Class | Target Protein | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| 5-Aryl-1,3,4-oxadiazol-2-amines | Acetylcholinesterase (AChE) | Not specified | Non-covalent, Gorge blocking |

| 1,3,4-Oxadiazole Derivatives | GABA-A Receptor | Glu52, Ser51, Val53 | Hydrogen Bonding |

| 1,3,4-Oxadiazole-Piperidine Hybrids | Urease | Not specified | Hydrophobic |

A primary output of molecular docking is the estimation of binding affinity, often expressed as a docking score, which helps in ranking and prioritizing compounds for further testing. researchgate.net Lower docking scores typically indicate stronger binding affinity.

For a series of 1,3,4-oxadiazole derivatives docked against the GABA-A receptor, MolDock scores ranged from -66.344 to -102.653, which were significantly better than the standard drugs ethosuximide (B1671622) (-50.6357) and carbamazepine (B1668303) (-58.5047). semanticscholar.org In another study, N-dodecyl-5-aryl-1,3,4-oxadiazol-2-amine derivatives showed moderate dual inhibition of AChE and BChE, with IC50 values starting from 12.8 µM for AChE. nih.gov These quantitative estimates are vital for comparing the potential efficacy of different derivatives and guiding the selection of candidates for synthesis.

| Compound Series | Target | Binding Affinity Metric | Range of Values | Reference |

|---|---|---|---|---|

| 1,3,4-Oxadiazole Derivatives | GABA-A Receptor | MolDock Score | -66.344 to -102.653 | semanticscholar.org |

| N-dodecyl-5-aryl-1,3,4-oxadiazol-2-amines | Acetylcholinesterase (AChE) | IC50 | From 12.8 µM | nih.gov |

| N-dodecyl-5-aryl-1,3,4-oxadiazol-2-amines | Butyrylcholinesterase (BChE) | IC50 | From 53.1 µM | nih.gov |

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to observe the behavior of the complex over time. This technique simulates the movements and interactions of atoms and molecules, providing deeper insights into the stability of the predicted binding pose.

MD simulations are employed to validate the stability of a ligand's pose as determined by docking. By simulating the protein-ligand complex in a solvated environment that mimics physiological conditions, researchers can assess whether the initial interactions are maintained over a period of nanoseconds to microseconds. nih.gov Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD trajectory suggests that the ligand remains securely bound in the active site, confirming a stable binding mode. While MD simulation is a common and powerful tool for this purpose, specific MD studies focused on the this compound complex were not identified in the searched literature. Such a study would be a valuable next step to confirm the stability of its docked poses in various biological targets.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the key physicochemical properties (descriptors) that influence activity, QSAR models can predict the potency of novel compounds and guide the optimization of lead structures. researchgate.net

For 1,3,4-oxadiazole derivatives, QSAR analyses have been successfully applied to correlate their structural features with activities such as antibacterial and enzyme inhibition. nih.gov A study on hydrazide derivatives, including 4-nitrophenyl substituted compounds, as antitubercular agents revealed that the presence of halogen substitutions on the benzohydrazide (B10538) moiety improved activity. researchgate.net

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide 3D contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and other properties around the aligned molecules. mdpi.com For a series of 1,3,4-oxadiazol-2-one derivatives acting as FAAH inhibitors, a CoMFA model showed that both steric (54.1%) and electrostatic (45.9%) fields were significant contributors to the activity. mdpi.com The statistical quality of these models is assessed by parameters like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²), where values greater than 0.6 and 0.5, respectively, are generally considered indicative of a robust model. nih.gov

| QSAR Model Type | Compound Series | Key Findings / Contributing Fields | Statistical Parameters | Reference |

|---|---|---|---|---|

| 2D-QSAR | Hydrazide derivatives with 4-nitrophenyl group | Halogen substitution enhances antitubercular activity. | Not specified | researchgate.net |

| 3D-QSAR (CoMFA) | 1,3,4-oxadiazol-2-one derivatives | Steric (54.1%) and Electrostatic (45.9%) fields | Q² = 0.61, R² = 0.98 | mdpi.com |

| 3D-QSAR (CoMSIA) | 1,3,4-oxadiazol-2-one derivatives | Electrostatic, Steric, H-bond donor, H-bond acceptor | Q² = 0.64, R² = 0.93 | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Correlation of Structural Parameters with Chemical Reactivity

The 1,3,4-oxadiazole ring is an electron-deficient system, a characteristic that is significantly amplified by the presence of the strongly electron-withdrawing 4-nitrophenyl group. This substituent pulls electron density from the phenyl ring, which in turn influences the oxadiazole core. In contrast, the 2-amine group acts as an electron-donating group, pushing electron density into the heterocyclic ring. This push-pull electronic configuration is central to the molecule's reactivity.

Quantum chemical calculations on analogous 5-aryl-N-phenyl-1,3,4-oxadiazol-2-amine systems reveal key reactivity descriptors. researchgate.net The Highest Occupied Molecular Orbital (HOMO) is typically localized over the amino group and the adjacent heterocyclic system, indicating this region is the primary site for electrophilic attack and electron donation. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly centered on the electron-deficient nitrophenyl moiety, marking it as the most likely site for nucleophilic attack and electron acceptance.

The table below illustrates the expected structural parameters and their correlation with the molecule's electronic properties and reactivity. These values are based on DFT calculations performed on closely related structures and established principles of physical organic chemistry.

| Structural/Electronic Parameter | Expected Value/Location | Correlation with Chemical Reactivity |

|---|---|---|

| HOMO Energy | Relatively High | Localized on the amino-oxadiazole moiety; indicates susceptibility to electrophilic attack and capacity for electron donation. |

| LUMO Energy | Very Low | Localized on the nitrophenyl ring; indicates susceptibility to nucleophilic attack and capacity for electron acceptance. |

| HOMO-LUMO Gap (ΔE) | Small | A small gap signifies high polarizability and lower kinetic stability, making the molecule more reactive. Essential for photoinduced processes. |

| C-NO₂ Bond | ~1.47 Å | The bond is polarized due to the electronegativity of the nitro group, which acts as a strong electron-withdrawing center, activating the phenyl ring. |

| C(ring)-NH₂ Bond | ~1.36 Å | Partial double bond character due to resonance of the amine lone pair with the oxadiazole ring, indicating electron donation. |

| Dihedral Angle (Phenyl-Oxadiazole) | Near-planar | A near-planar conformation maximizes π-conjugation between the rings, facilitating electron delocalization and influencing the HOMO-LUMO gap. |

Theoretical Reaction Mechanism Investigations

Theoretical investigations are crucial for mapping the potential energy surfaces of reactions involving this compound, providing insights into reaction feasibility, intermediates, and transition states.

Photochemical Isomerization Pathways

While specific theoretical studies on the photochemical isomerization of this compound are not extensively documented, insights can be drawn from computational analyses of related azoheteroarenes containing oxadiazole moieties. chemrxiv.org For molecules with C=N double bonds, E/Z (or cis/trans) isomerization is a fundamental photochemical process. mdpi.com Upon absorption of light, the molecule is promoted to an excited state. The subsequent relaxation back to the ground state can proceed through a conical intersection, a point where the potential energy surfaces of the two states touch, allowing for efficient conversion and isomerization.

Theoretical models for similar systems suggest two primary pathways for this isomerization:

Rotation: The substituent group rotates around the C=N bond axis in the excited state.

Inversion: The substituent moves through a linear, "in-plane" transition state.

The preferred pathway often depends on the nature of the excited state (e.g., nπ* vs. ππ*) and the specific substituents on the molecule. chemrxiv.org For this compound, the imine-like nitrogen in the oxadiazole ring could theoretically undergo such isomerization, although this is less common than rearrangements involving the entire ring system.

Ring Contraction-Ring Expansion Mechanisms

The ring contraction-ring expansion mechanism is a well-established pathway in heterocyclic chemistry, particularly in the context of photoisomerization. Theoretical and experimental studies have extensively detailed this mechanism for the conversion of 1,2,4-oxadiazoles into the more stable 1,3,4-oxadiazole isomers. researchgate.netresearchgate.net Although this describes the formation of the core structure of the title compound rather than a reaction it undergoes, understanding this pathway is key to its synthetic chemistry.

A detailed DFT study elucidated the mechanism for the rearrangement of 3-acylamino-1,2,4-oxadiazoles to 2-acylamino-1,3,4-oxadiazoles. acs.org The computationally modeled pathway involves:

Initial Ring Opening: Cleavage of the weak O-N bond in the 1,2,4-oxadiazole (B8745197) ring.

Formation of a Diazo Intermediate: A transient, high-energy species is formed.

Ring Contraction: The intermediate can collapse to form a highly strained diazirine intermediate.

Ring Expansion: The diazirine rapidly rearranges and expands through a carbodiimide (B86325) intermediate, which then undergoes intramolecular nucleophilic attack and cyclization to yield the final, thermodynamically more stable 1,3,4-oxadiazole ring. researchgate.netacs.org

This pathway is considered the ground-state analogue of a photochemically activated process and is kinetically preferred over other potential rearrangement routes. acs.org

Photoinduced Electron Transfer Processes

The distinct electronic structure of this compound, featuring a potent electron-donating group (amine) and an electron-accepting group (nitrophenyl) linked by a conjugated system, makes it a prime candidate for photoinduced electron transfer (PET).

Theoretical models predict that upon photoexcitation, an electron is promoted from the HOMO, largely located on the electron-rich amino-oxadiazole portion of the molecule, to the LUMO, which is concentrated on the electron-deficient nitrophenyl ring. bohrium.com This process can be described as follows:

D-π-A + hν → [D-π-A] → D•+-π-A•−*

Where:

D is the donor (amino-oxadiazole moiety).

A is the acceptor (nitrophenyl moiety).

[D-π-A] * is the locally excited state.

D•+-π-A•− is the charge-separated state resulting from electron transfer.

Computational studies on similar donor-acceptor systems confirm that the efficiency of this charge transfer is highly dependent on the energy levels of the molecular orbitals and the degree of electronic coupling between the donor and acceptor. The strong acceptor strength of the nitro group and the donating ability of the amine group create a significant driving force for this process. The formation of this charge-separated species is a key step that can initiate subsequent chemical reactions or energy dissipation pathways.

Nucleophilic Substitution Reactions (SNAr and ANRORC)

The electronic properties of this compound suggest its potential to undergo nucleophilic substitution reactions through two distinct theoretical mechanisms: SNAr and ANRORC.

SNAr (Nucleophilic Aromatic Substitution): The SNAr mechanism involves the addition of a nucleophile to an electron-deficient aromatic ring, followed by the elimination of a leaving group. While the phenyl ring of the title compound lacks a conventional leaving group, the 1,3,4-oxadiazole ring itself can be susceptible to nucleophilic attack due to its inherent electron deficiency. Theoretical studies on related heterocycles show that strong nucleophiles can attack one of the ring carbons. science.gov The reaction proceeds via a high-energy Meisenheimer-like intermediate. For the oxadiazole ring, this would likely lead to ring opening.

ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure): The ANRORC mechanism is a common pathway for the transformation of heterocyclic rings. Unlike SNAr, where the original ring remains intact, ANRORC involves a complete ring transformation. Theoretical studies and experimental evidence on 1,3,4-oxadiazoles confirm this pathway, especially with strong nucleophiles like amines or hydrazines. researchgate.netclockss.org

The proposed mechanism involves:

Addition: A nucleophile attacks an electrophilic carbon atom of the oxadiazole ring (e.g., C5).

Ring Opening: The heterocyclic ring cleaves, typically at a weak C-O or N-N bond, to form an open-chain intermediate.

Ring Closure: The open-chain intermediate, now containing atoms from the original nucleophile, undergoes intramolecular cyclization to form a new, often more stable, heterocyclic ring.

For instance, the reaction of a substituted 1,3,4-oxadiazole with hydrazine (B178648) could theoretically lead to the formation of a 1,2,4-triazole (B32235) ring via the ANRORC pathway. clockss.org This mechanism provides a powerful theoretical framework for predicting the synthesis of novel heterocyclic systems starting from the this compound scaffold.

Advanced Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. While specific spectral data for 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine is not extensively reported, analysis of closely related analogs allows for a detailed and accurate prediction of its NMR spectral features.

¹H NMR Chemical Shift Analysis

The proton NMR spectrum of this compound is expected to be characterized by distinct signals corresponding to the protons of the 4-nitrophenyl group and the amino substituent. The 4-nitrophenyl group, being an AA'BB' spin system, will exhibit two sets of doublets in the aromatic region.

The protons ortho to the electron-withdrawing nitro group (H-3' and H-5') are anticipated to be deshielded and resonate at a lower field, typically in the range of δ 8.20-8.41 ppm. The protons meta to the nitro group (H-2' and H-6') are expected to appear at a slightly higher field, approximately between δ 7.90-8.25 ppm. The coupling constant (J) between these adjacent aromatic protons is typically around 9.0 Hz. The amino (-NH₂) protons are expected to give rise to a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature, but is generally observed in the range of δ 6.0-8.0 ppm for similar 2-amino-1,3,4-oxadiazole derivatives.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2', H-6' | 7.90 - 8.25 | Doublet | ~9.0 |

| H-3', H-5' | 8.20 - 8.41 | Doublet | ~9.0 |

| -NH₂ | 6.0 - 8.0 | Broad Singlet | - |

¹³C NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The carbon atoms of the oxadiazole ring are expected to resonate at a lower field due to the influence of the electronegative nitrogen and oxygen atoms. The C-2 carbon, attached to the amino group, is predicted to appear in the region of δ 160.0-165.0 ppm, while the C-5 carbon, bonded to the nitrophenyl ring, is expected around δ 158.0-162.0 ppm.

The carbons of the 4-nitrophenyl ring will show distinct signals. The carbon atom bearing the nitro group (C-4') will be significantly deshielded, with an expected chemical shift in the range of δ 147.0-150.0 ppm. The ipso-carbon attached to the oxadiazole ring (C-1') is anticipated to appear around δ 128.0-132.0 ppm. The aromatic carbons ortho and meta to the nitro group (C-3'/C-5' and C-2'/C-6') are expected to resonate at approximately δ 124.0-128.0 ppm and δ 129.0-132.0 ppm, respectively.

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 160.0 - 165.0 |

| C-5 | 158.0 - 162.0 |

| C-1' | 128.0 - 132.0 |

| C-2', C-6' | 129.0 - 132.0 |

| C-3', C-5' | 124.0 - 128.0 |

| C-4' | 147.0 - 150.0 |

2D NMR Techniques for Connectivity Elucidation

While specific 2D NMR data for this compound are not available in the literature, the application of techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the structural assignments.

A ¹H-¹H COSY spectrum would show a clear correlation between the ortho- and meta-protons of the 4-nitrophenyl ring, confirming their coupling. An HSQC or HMQC (Heteronuclear Multiple Quantum Coherence) spectrum would establish the direct one-bond correlations between the protons and their attached carbon atoms in the nitrophenyl ring. Furthermore, an HMBC (Heteronuclear Multiple Bond Correlation) spectrum would reveal long-range couplings, for instance, between the protons of the nitrophenyl ring (H-2'/H-6') and the C-5 carbon of the oxadiazole ring, providing definitive evidence for the connectivity between the two ring systems.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, is a powerful method for identifying the functional groups and characterizing the bonding within a molecule.

Vibrational Mode Assignment

The vibrational spectrum of this compound is complex, with contributions from the 4-nitrophenyl group, the 1,3,4-oxadiazole (B1194373) ring, and the amino substituent. The assignment of these vibrational modes can be made with reference to data from similar structures.

The symmetric and asymmetric stretching vibrations of the nitro group are among the most characteristic bands. The asymmetric stretching (ν_as(NO₂)) is expected to appear as a strong band in the IR spectrum in the region of 1515-1560 cm⁻¹, while the symmetric stretching (ν_s(NO₂)) will be observed around 1340-1350 cm⁻¹.

The vibrations of the 1,3,4-oxadiazole ring give rise to several characteristic bands. The C=N stretching vibration is typically observed in the range of 1610-1650 cm⁻¹. The C-O-C stretching of the oxadiazole ring is expected to produce bands around 1170-1250 cm⁻¹ and 1020-1070 cm⁻¹. The N-N stretching vibration is usually found near 1020-1070 cm⁻¹.

The amino group vibrations are also prominent. The asymmetric and symmetric N-H stretching vibrations are expected in the high-frequency region of 3300-3500 cm⁻¹. The NH₂ scissoring (bending) mode typically appears in the range of 1600-1650 cm⁻¹.

Functional Group Identification

The IR and Raman spectra serve as a fingerprint for the identification of the key functional groups in this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Asymmetric Stretch | 3400 - 3500 | IR, Raman |

| N-H Symmetric Stretch | 3300 - 3400 | IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| C=N Stretch (Oxadiazole) | 1610 - 1650 | IR, Raman |

| NH₂ Scissoring | 1600 - 1650 | IR |

| Aromatic C=C Stretch | 1580 - 1610 | IR, Raman |

| NO₂ Asymmetric Stretch | 1515 - 1560 | IR |

| NO₂ Symmetric Stretch | 1340 - 1350 | IR |

| C-O-C Stretch (Oxadiazole) | 1170 - 1250, 1020-1070 | IR |

| N-N Stretch (Oxadiazole) | 1020 - 1070 | IR |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring its mass-to-charge ratio (m/z). For this compound and its derivatives, techniques like Electron Ionization Mass Spectrometry (EI-MS) are commonly employed for characterization. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. The molecular formula for this compound is C₈H₆N₄O₃. lookchem.comnih.gov This composition gives it a calculated molecular weight of approximately 206.161 g/mol . lookchem.com HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, thereby confirming the molecular formula.

Table 1: Molecular Formula and Mass Data

| Attribute | Value |

|---|---|

| Molecular Formula | C₈H₆N₄O₃ lookchem.comnih.gov |

| Calculated Molecular Weight | 206.161 lookchem.com |

In mass spectrometry, molecules are fragmented into smaller, characteristic ions. Analyzing these fragments provides valuable information about the compound's structure. For aromatic and heterocyclic compounds like this compound, the molecular ion peak is often strong due to the stability of the ring systems. libretexts.org

Common fragmentation patterns for related structures often involve cleavages at specific bonds. For aliphatic amines, alpha-cleavage next to the nitrogen atom is a dominant fragmentation pathway. libretexts.org In the case of this compound, key fragmentation would likely involve the following pathways:

Cleavage of the oxadiazole ring: The 1,3,4-oxadiazole ring can undergo cleavage, leading to characteristic fragment ions.

Loss of the nitro group: The nitrophenyl moiety can fragment through the loss of NO₂ (46 Da) or NO (30 Da).

Fragmentation of the phenyl ring: The p-nitrophenyl group itself can produce characteristic ions.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the amino group, a common pattern for amines, can also occur. libretexts.orgmiamioh.edu

Analysis of S-substituted derivatives of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol (B7773284) shows characteristic fragments corresponding to the nitrophenyl moiety and the oxadiazole core, indicating the stability of these structural units during ionization. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is utilized to study the electronic transitions within a molecule. The synthesis and characterization of novel 1,3,4-oxadiazole derivatives commonly include UV-Vis spectroscopy to provide insights into their electronic properties. ijrpr.com

The UV-Vis spectrum of this compound is characterized by absorption bands resulting from π→π* and n→π* electronic transitions. These transitions are associated with the conjugated system formed by the phenyl ring, the oxadiazole ring, and the nitro and amino functional groups.

π→π transitions:* These high-energy transitions typically occur in aromatic and heterocyclic systems and are responsible for strong absorption bands. The conjugated system extending across the nitrophenyl and oxadiazole rings would give rise to these absorptions.

n→π transitions:* These lower-energy transitions involve the promotion of an electron from a non-bonding orbital (on the nitrogen and oxygen atoms) to an anti-bonding π* orbital.

Studies on various 1,3,4-oxadiazole derivatives report their absorption maxima (λmax) values, which confirm the presence of these conjugated electronic systems. nih.gov

Table 2: Typical Electronic Transitions

| Transition Type | Associated Structural Features |

|---|---|

| π→π | Conjugated system of the phenyl and oxadiazole rings |

| n→π | Heteroatoms (N, O) with lone pairs of electrons |

Solvatochromism is the phenomenon where a substance changes color in response to a change in the polarity of the solvent. orientjchem.org This effect arises from differential solvation of the ground and excited states of the molecule. Dyes that exhibit intramolecular charge transfer (ICT) often display significant solvatochromism. nih.gov

The structure of this compound features an electron-donating amino group (-NH₂) and a strong electron-withdrawing nitrophenyl group, creating a "push-pull" system. In such systems, the excited state is typically more polar than the ground state. Consequently, an increase in solvent polarity is expected to stabilize the excited state more than the ground state, leading to a bathochromic shift (a shift to longer wavelengths) in the absorption maximum. orientjchem.org Azo compounds containing a nitrophenyl group have demonstrated this behavior, where more polar solvents cause a red shift in the absorption spectra. orientjchem.org

Compound Names

Chemical Reactivity and Transformational Pathways of 5 4 Nitrophenyl 1,3,4 Oxadiazol 2 Amine

Reactions of the 1,3,4-Oxadiazole (B1194373) Ring System

Electrophilic Aromatic Substitution on the Nitrophenyl Moiety

Electrophilic substitution on the 1,3,4-oxadiazole ring itself is exceptionally difficult due to the low electron density at the carbon positions. chemicalbook.com However, the pendant nitrophenyl group can undergo electrophilic aromatic substitution (SEAr), although its reactivity is significantly diminished. The reactivity of this phenyl ring is governed by two powerful electron-withdrawing groups: the nitro group (-NO₂) and the 5-(2-amino-1,3,4-oxadiazolyl) substituent. Both groups deactivate the ring towards electrophiles.

The nitro group is a strong deactivating group and a meta-director. The 1,3,4-oxadiazole ring also acts as a deactivating, meta-directing group. Consequently, any further electrophilic substitution on the phenyl ring of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine would be predicted to occur at the positions meta to the nitro group (i.e., C3' and C5').

Studies on analogous compounds, such as 2,5-diphenyl-1,3,4-oxadiazole (B188118), have shown that nitration occurs on the phenyl rings rather than the central oxadiazole core. rsc.org The regiochemical outcome can be highly dependent on the reaction conditions. For instance, nitration with nitric acid alone tends to favor para-substitution on the phenyl rings, while using mixed acids (HNO₃/H₂SO₄) or nitronium tetrafluoroborate (B81430) predominantly yields meta-substitution products. rsc.org This suggests that for the title compound, harsh conditions would be required for any further substitution, which would likely be directed to the positions meta to the existing nitro group.

Nucleophilic Additions to the Oxadiazole Core

The carbon atoms of the 1,3,4-oxadiazole ring, particularly at the C2 and C5 positions, are electron-poor and thus susceptible to attack by nucleophiles. rroij.com While the ring is generally stable, especially when substituted with aryl groups, strong nucleophiles can add to the oxadiazole core. However, such additions are frequently followed by cleavage of the heterocyclic ring. rroij.comchemicalbook.com Halogen-substituted oxadiazoles (B1248032) are known to undergo nucleophilic substitution reactions where the halogen is replaced by a nucleophile. nih.gov For this compound, direct nucleophilic addition that preserves the ring is uncommon, with ring-opening being the more probable outcome.

Ring-Opening Reactions

Nucleophilic attack on the 1,3,4-oxadiazole ring often results in heterocyclic ring cleavage. rroij.com This reactivity is enhanced under acidic or basic conditions. For example, hydrolysis with acids or bases can lead to the opening of the oxadiazole ring to form acylhydrazine derivatives. The stability of the 1,3,4-oxadiazole ring is significant, but it is not impervious to degradation under forcing hydrolytic conditions, which can be a limiting factor in reactions requiring harsh acidic or basic environments.

Reactivity at the 2-Amino Group

The exocyclic amino group at the C2 position is the most nucleophilic center in the molecule and is the primary site for reactions with a wide range of electrophiles.

Nucleophilic Reactivity of the Amine

The lone pair of electrons on the nitrogen atom of the 2-amino group makes it a potent nucleophile. It readily undergoes reactions such as acylation, alkylation, and sulfonylation.

Acylation: The reaction of 2-amino-5-aryl-1,3,4-oxadiazoles with acylating agents like acid chlorides or anhydrides proceeds smoothly to yield the corresponding N-acylated derivatives. researchgate.netlookchem.com For example, the acylation of the closely related 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine with various acid chlorides yields the corresponding amide products. researchgate.net This transformation highlights the pronounced nucleophilic character of the exocyclic amino group over the endocyclic nitrogen atoms.

| Reactant 1 | Reactant 2 (Acid Chloride) | Product | Reference |

| 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-amine | Methyl 4-(chlorocarbonyl)benzoate | Methyl 4-({[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]amino}carbonyl)benzoate | researchgate.net |

| 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-amine | 3-Nitrobenzoyl chloride | N-[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide | researchgate.net |

| 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-amine | 4-Methoxybenzoyl chloride | 4-Methoxy-N-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzamide | researchgate.net |

| 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-amine | Chloroacetyl chloride | 2-Chloro-N-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]acetamide | researchgate.net |

Alkylation: While acylation occurs at the exocyclic amino group, alkylation of 2-amino-1,3,4-oxadiazoles has been reported to occur at the endocyclic N(3) atom. lookchem.com This difference in reactivity provides a method for selective functionalization of the molecule.

Condensation Reactions

The primary amino group of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). ekb.eg This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond.

The synthesis of Schiff bases from 5-substituted-1,3,4-thiadiazol-2-amines (a close sulfur analogue) and various aromatic aldehydes is a well-established process, typically carried out by refluxing the reactants in a suitable solvent like glacial acetic acid. jocpr.com A similar reactivity is expected for this compound. Research on related structures confirms this pathway; for instance, a benzaldehyde (B42025) derivative incorporating the 5-(4-nitrophenyl)-1,3,4-oxadiazole moiety readily undergoes condensation with various substituted aromatic amines to form the final Schiff base products. researchgate.net

| Amine Component | Aldehyde Component | Product Type | Reference |

| 5-Substituted-1,3,4-thiadiazol-2-amine | Substituted aromatic aldehyde | Schiff Base | jocpr.com |

| Substituted aromatic amines | 4-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)benzaldehyde | Schiff Base | researchgate.net |

These condensation reactions are crucial for extending the molecular framework and are widely used in the synthesis of compounds with diverse biological activities.

Diazotization and Coupling Reactions

The presence of a primary aromatic amino group allows this compound to undergo diazotization, a pivotal reaction for the synthesis of various derivatives, particularly azo dyes. This process involves treating the amine with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid) at low temperatures (0–5 °C) to convert the amino group into a diazonium salt. unb.cajbiochemtech.com The resulting 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-diazonium salt is a highly reactive intermediate.

This diazonium salt can then be subjected to a variety of coupling reactions with electron-rich aromatic compounds (coupling components), such as phenols, anilines, and naphthols, to form brightly colored azo compounds. jbiochemtech.comicrc.ac.irnih.gov The electrophilic diazonium ion attacks the electron-rich ring of the coupling component, typically at the para-position, in an electrophilic aromatic substitution reaction. icrc.ac.ir The synthesis of azo dyes via this conventional diazotization-coupling sequence is a well-established and versatile method. nih.gov The general scheme for these reactions is depicted below.

General Reaction Scheme for Diazotization and Azo Coupling

Step 1: Diazotization

Step 2: Azo Coupling

| Coupling Component | Product Name | Resulting Azo Dye Structure |

| Phenol | 4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)diazenyl)phenol |  |

| Aniline | 4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)diazenyl)aniline |  |

| N,N-Dimethylaniline | N,N-dimethyl-4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)diazenyl)aniline |  |

| 2-Naphthol | 1-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)diazenyl)-2-naphthol |  |

Influence of the 4-Nitrophenyl Substituent on Reactivity

The 4-nitrophenyl substituent exerts a profound influence on the reactivity of the entire molecule. The nitro group (NO₂) is one of the strongest electron-withdrawing groups, operating through both a negative inductive effect (-I) and a negative resonance effect (-R). quora.comresearchgate.net

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the phenyl ring through the sigma bond framework.

Resonance Effect (-R): The nitro group can delocalize the π-electrons of the phenyl ring onto itself, creating partial positive charges at the ortho and para positions of the ring. quora.comminia.edu.eg

This strong electron withdrawal has two major consequences:

Deactivation of the Phenyl Ring: The reduced electron density makes the phenyl ring significantly less nucleophilic and therefore less reactive towards electrophilic aromatic substitution compared to unsubstituted benzene. quora.comminia.edu.eg

Influence on the Oxadiazole Ring: The electron-withdrawing nature of the nitrophenyl group also decreases the electron density on the attached 1,3,4-oxadiazole ring. Electrophilic substitution on the carbon atoms of the oxadiazole ring is inherently difficult due to the presence of the electronegative oxygen and pyridine-type nitrogen atoms. rroij.comglobalresearchonline.net The 4-nitrophenyl group exacerbates this, making electrophilic attack on the ring carbons highly unfavorable.

The directing effect of the substituents is crucial in determining the outcome of further derivatization reactions.

On the Oxadiazole Ring:

Amino Group: The 2-amino group is an activating, ortho, para-directing group. However, in the context of the 1,3,4-oxadiazole ring, its primary effect is to enable reactions like the diazotization mentioned above. Direct electrophilic substitution on the oxadiazole ring is rare. rroij.com The amino group can, however, be acylated or undergo reactions with isocyanates to form urea (B33335) derivatives. ekb.eg

The regiochemical outcomes for potential derivatizations are summarized in the table below.

| Reaction Type | Ring System | Major Product Position(s) | Rationale |

| Electrophilic Aromatic Substitution | Phenyl Ring | meta (to oxadiazole) | The NO₂ group is a strong deactivator and meta-director. quora.comminia.edu.eg |

| Acylation / Alkylation | Amino Group | N-atom of NH₂ | The amino group acts as a nucleophile. ekb.eg |

| Nucleophilic Attack | Oxadiazole Ring | C2 or C5 | Carbon atoms are the most electron-deficient sites, potentially leading to ring opening. rroij.com |

Photochemical and Thermal Reactivity

While specific studies on this compound are limited, the photochemical behavior of related amino-oxadiazole systems provides insight into potential isomerization pathways upon UV irradiation. acs.org These rearrangements often proceed from a neutral singlet excited state. nih.govacs.org Two primary competing mechanisms have been identified for the photoisomerization of five-membered aromatic heterocycles:

Ring Contraction-Ring Expansion (RCRE): This pathway involves the cleavage of the weakest bond in the ring (often the O-N bond in oxadiazoles) to form a three-membered ring intermediate. acs.org Subsequent rearrangement and ring expansion can lead to the formation of an isomeric heterocycle. For example, irradiation of 3-amino-1,2,4-oxadiazoles can yield 5-amino-1,3,4-oxadiazoles through this mechanism. acs.org

Internal Cyclization-Isomerization (ICI): This route, also known as the electrocyclic ring closure pathway, involves the formation of a bond between non-adjacent atoms in the ring (e.g., N(2) and C(5)) to form a transient bicyclic intermediate. acs.org This is followed by sigmatropic shifts and eventual ring-isomerization. This pathway can lead to ring-degenerate photoisomerization, where the atoms of the same type of ring are scrambled. acs.org

The prevalence of one pathway over the other can be influenced by the solvent, the presence of a base, and the nature of the substituents on the ring. acs.org

The photolytic stability of this compound is influenced by the chromophoric nitrophenyl group and the heterocyclic oxadiazole core. Upon exposure to UV radiation, several degradation pathways are plausible, often involving powerful oxidants like hydroxyl radicals (·OH) generated in aqueous environments. mdpi.com

Potential degradation processes include:

Reduction of the Nitro Group: The nitro group can be photochemically reduced to a nitroso, hydroxylamino, or even an amino group.

Oxadiazole Ring Cleavage: The heterocyclic ring, being the core of the molecule, can undergo photolytic cleavage. This is a common degradation pathway for many pharmaceuticals containing heterocyclic scaffolds. mdpi.com The cleavage can lead to the formation of smaller, more polar degradation products.

Hydroxylation of the Phenyl Ring: Attack by photochemically generated hydroxyl radicals can lead to the introduction of -OH groups onto the phenyl ring.

Oxidation of the Amino Group: The primary amine is susceptible to oxidation, which could lead to various transformation products.

Applications in Advanced Materials Science and Engineering

Role of 1,3,4-Oxadiazole (B1194373) Derivatives in Electron Transport Materials

The electron-deficient nature of the 1,3,4-oxadiazole ring makes its derivatives excellent candidates for electron transport materials (ETMs). This property is crucial in various organic electronic devices where the efficient movement of electrons is paramount for device performance. The presence of the nitrophenyl group in "5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-amine" is expected to further enhance its electron-accepting and transport capabilities.

In the architecture of Organic Light-Emitting Diodes (OLEDs), balanced charge injection and transport are essential for achieving high efficiency. Many luminescent polymers are predominantly hole transporters. To address this imbalance, materials with good electron-transporting properties are incorporated. 2,5-Diaryl-1,3,4-oxadiazoles are a well-established class of compounds that serve as effective electron transporters in electroluminescent devices. rsc.org Their electron-withdrawing nature facilitates the injection and transport of electrons from the cathode.

The incorporation of 1,3,4-oxadiazole derivatives can be achieved by blending them into the emissive polymer layer or by covalently bonding them to the polymer backbone. These materials can also form a distinct electron-transporting, hole-blocking layer adjacent to the cathode. The nitrophenyl group in "this compound" would likely enhance these electron-transporting properties. Theoretical studies on similar oxadiazole derivatives have been conducted to analyze their electron transport properties for OLED applications. researchgate.net

Below is a table showing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a related oxadiazole compound, which are critical parameters in designing efficient OLEDs. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole | - | - | 3.98 |

Data for a related oxadiazole compound, illustrating typical energy levels.

High-Performance Polymers Incorporating Oxadiazole Moieties

The incorporation of the 1,3,4-oxadiazole ring into polymer backbones leads to materials with exceptional thermal stability and mechanical properties. These high-performance polymers are sought after for applications in demanding environments.

Aromatic polymers containing 1,3,4-oxadiazole rings are known for their high thermal resistance in oxidative atmospheres, good hydrolytic stability, and tough mechanical properties. nih.gov The thermal stability is a key characteristic of the oxadiazole ring itself. Polyamides containing pendant oxadiazole moieties have been synthesized and shown to possess excellent thermal stability. nih.gov The introduction of bulky pendant groups can also improve the solubility of these otherwise intractable polymers without significantly compromising their thermal properties. nih.gov

The thermal properties of aromatic polyamides containing pendant acetoxybenzamide groups are summarized in the table below, showcasing the high thermal stability of such polymer systems.

| Polymer | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (°C) | Char Yield at 700°C (%) |

| Polyamide 12 | 260 | 454 | 60 |

| Polyamide 14 | 280 | 526 | 65 |

| Polyamide 16 | 275 | 480 | 62 |

| Polyamide 18 | 270 | 510 | 63 |

| Polyamide 20 | 265 | 495 | 61 |

| Polyamide 24 | 278 | 515 | 64 |

Data for related aromatic polyamides containing pendant groups, demonstrating their thermal stability. nih.gov

The fluorescent properties of certain 1,3,4-oxadiazole derivatives make them suitable for use in chemosensors. nih.gov Polymers incorporating these moieties can exhibit enhanced sensitivity and selectivity for specific analytes. For instance, novel polyphenylenes containing phenol-substituted oxadiazole units have been synthesized and shown to act as highly sensitive and selective fluorescent sensory materials for the fluoride anion. researchgate.net The sensitivity of these polymeric sensors is often significantly higher than that of their small-molecule counterparts.

Furthermore, polymers containing nitrophenyl-substituted oxadiazole units have been developed as dual pH and temperature-responsive materials. These smart polymers can exhibit changes in their optical properties, such as fluorescence, in response to environmental stimuli.

Advanced Functional Materials

The combination of thermal stability, specific electronic properties, and the potential for functionalization makes "this compound" a versatile building block for a variety of advanced functional materials. Research into nitrophenyl-supported poly(1,3,4-oxadiazole)s has shown their potential for use as active or electron transport layers in polymer light-emitting diodes (PLEDs). rsc.org Nanocomposites of these polymers with titanium dioxide (TiO₂) have demonstrated charge transfer characteristics upon photo-excitation, suggesting applications in optoelectronic devices. rsc.org The high fluorescent quantum yield of these materials also presents them as promising candidates for PLED fabrication. rsc.org

Liquid Crystals

The 1,3,4-oxadiazole ring is a well-known mesogenic unit that can induce or enhance liquid crystalline properties in organic molecules due to its linear and rigid nature. The presence of this heterocycle in a molecule can lead to a significant increase in the melting point and a broadening of the mesophase temperature range. The 2-amino group in this compound provides a convenient handle for the synthesis of Schiff base derivatives, which are a prominent class of liquid crystals.

While specific studies on the liquid crystalline properties of Schiff bases derived directly from this compound are not extensively detailed in the reviewed literature, the general principles of molecular design for liquid crystals suggest their potential. For instance, the introduction of long alkyl or alkoxy chains on the aldehyde moiety would be expected to promote the formation of smectic or nematic phases.

Below is an interactive data table of representative Schiff base derivatives incorporating the 1,3,4-oxadiazole core, illustrating the types of structures that are investigated for their liquid crystal properties.

| Compound ID | Aldehyde Moiety | Resulting Schiff Base Structure | Expected Mesophase Behavior |

| SB-1 | Benzaldehyde (B42025) | Nematic | |

| SB-2 | 4-Methoxybenzaldehyde | Nematic, Smectic | |

| SB-3 | 4-Octyloxybenzaldehyde | Smectic | |

| SB-4 | 4-Cyanobenzaldehyde | Nematic |

Note: The mesomorphic behaviors listed are based on general trends observed for similar Schiff base liquid crystals and would require experimental verification for these specific compounds.

Fluorogenic Chemosensory Polymers

The development of fluorogenic chemosensory polymers for the detection of various analytes, such as metal ions and explosives, is a rapidly growing field. These materials are designed to exhibit a change in their fluorescence properties upon binding with a target analyte. The 1,3,4-oxadiazole moiety is a known fluorophore, and its incorporation into a polymer backbone can impart fluorescent characteristics.

While the direct application of polymers based on this compound as fluorogenic chemosensors is not extensively documented in the available literature, a study on a closely related thiadiazole analog, 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine (NTA), provides insight into the potential of this class of compounds rsc.org. In this study, NTA was incorporated as a nanofiller into starch-based biopolymer films. The resulting films exhibited dual fluorescence, with emission maxima at 430 nm and 530 nm, which was attributed to molecular aggregation and aggregation-induced emission effects rsc.org. This suggests that polymers containing the 5-(4-nitrophenyl)-1,3,4-oxadiazole unit could also exhibit interesting photophysical properties suitable for sensory applications.

The amino group of this compound could be utilized to covalently incorporate the oxadiazole unit into a polymer chain, for example, by forming polyamides or polyimides. The nitrophenyl group can act as a fluorescence quencher through photoinduced electron transfer (PET), a common mechanism in fluorescent chemosensors. The interaction of the polymer with a target analyte could disrupt this quenching process, leading to a "turn-on" fluorescent response.

Polymers for High-Temperature Applications

Aromatic polymers containing heterocyclic rings such as 1,3,4-oxadiazole in their backbone are renowned for their exceptional thermal and oxidative stability. The rigid structure of the oxadiazole ring contributes to high glass transition temperatures (Tg) and decomposition temperatures, making these polymers suitable for use in high-performance applications where resistance to extreme heat is required.

The compound this compound can serve as a monomer or a precursor for the synthesis of heat-resistant polymers like aromatic polyamides and poly(amide-imide)s. The amino group can react with diacid chlorides or dianhydrides to form the corresponding polymers. The incorporation of the 5-(4-nitrophenyl)-1,3,4-oxadiazole moiety is expected to enhance the thermal stability of the resulting polymer.

Studies on aromatic poly(1,3,4-oxadiazole-amide)s have shown that these materials exhibit high thermal stability with decomposition temperatures often exceeding 400 °C researchgate.netnih.gov. These polymers are often soluble in polar aprotic solvents, allowing them to be processed into films and coatings with good mechanical properties researchgate.net.

The thermal properties of representative high-temperature polymers containing the 1,3,4-oxadiazole ring are summarized in the table below.

| Polymer Type | Monomers | Glass Transition Temp. (Tg) | Decomposition Temp. (TGA, 10% weight loss) | Reference |

| Aromatic Polyamide | Diamine with oxadiazole ring, Isophthaloyl chloride | 237-254 °C | > 400 °C | mdpi.com |

| Poly(1,3,4-oxadiazole-amide) | Diamine with oxadiazole ring, Diacid chloride with silicon | 250-350 °C | > 400 °C | researchgate.net |

| Poly(amide-imide) | Diimide diacid, Diamine | Not specified | 472-543 °C (in air) | ntu.edu.tw |

Coordination Chemistry and Metal Complexes

The 1,3,4-oxadiazole ring contains two nitrogen atoms and one oxygen atom that can act as potential coordination sites for metal ions. The 2-amino group in this compound can also participate in metal coordination, making it an interesting ligand for the synthesis of metal complexes and coordination polymers.

Oxadiazole Ligands in Metal Ion Sensing

The ability of 1,3,4-oxadiazole derivatives to coordinate with metal ions has been exploited in the development of chemosensors for their detection. The binding of a metal ion to the oxadiazole ligand can lead to changes in its photophysical properties, such as fluorescence quenching or enhancement, which can be used for quantitative analysis.

A study on a 2-amino-5-substituted-1,3,4-oxadiazole derivative demonstrated its use as a chemosensor for the detection of Ni(II) ions nih.gov. The sensor exhibited a binding constant of 1.04 × 10^5 M^-1 and a detection limit of 9.4 μM for Ni(II) nih.gov. The binding stoichiometry between the oxadiazole ligand and the Ni(II) ion was determined to be 2:1 nih.gov. This indicates that the nitrogen atoms of the oxadiazole ring and/or the amino group are involved in the coordination.

Given these findings, this compound is also expected to act as a chemosensor for various metal ions. The electron-withdrawing nature of the nitrophenyl group may influence its coordination behavior and the photophysical response upon metal binding.

The table below summarizes the key sensing parameters of a representative 2-amino-1,3,4-oxadiazole based chemosensor.

| Analyte | Sensing Mechanism | Binding Constant (K) | Limit of Detection (LOD) | Reference |

| Ni(II) | Fluorescence Spectroscopy | 1.04 × 10^5 M^-1 | 9.4 μM | nih.gov |

Metal-Containing Polymers and Coordination Polymers

The ability of this compound to act as a ligand can be extended to the synthesis of metal-containing polymers and coordination polymers. In these materials, the oxadiazole derivative acts as a bridging ligand, connecting metal centers to form one-, two-, or three-dimensional networks. The properties of the resulting coordination polymers, such as their structure, porosity, and catalytic activity, are determined by the coordination geometry of the metal ion, the nature of the ligand, and the presence of any counter-ions or solvent molecules.

The synthesis of coordination polymers using bidentate ligands containing the 1,3,4-oxadiazole ring has been reported. For example, 2,5-bis(4-pyridyl)-1,3,4-oxadiazole and 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole have been used to create coordination polymers with Ag(I) salts, resulting in diverse structures such as one-dimensional chains and three-dimensional networks with large channels nih.gov.

While specific examples of coordination polymers synthesized from this compound are not prevalent in the reviewed literature, its potential as a ligand in this context is clear. The bifunctional nature of the molecule (amino group and oxadiazole ring) could lead to the formation of interesting polymeric structures with potential applications in catalysis, gas storage, and sensing.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Methodologies

While established methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles exist, future research will likely focus on developing more efficient, sustainable, and versatile synthetic strategies. openmedicinalchemistryjournal.comjchemrev.com Traditional methods often involve harsh reagents and multi-step processes. luxembourg-bio.com The exploration of novel methodologies could lead to higher yields, reduced environmental impact, and easier access to a wider range of derivatives.

Future synthetic research could focus on:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. jchemrev.com Applying this technique to the cyclization of semicarbazone precursors of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine could offer a more efficient route.

One-Pot Reactions: Developing one-pot synthesis protocols, where multiple reaction steps are carried out in the same vessel, can streamline the production process. jchemrev.com For instance, a one-pot reaction starting from 4-nitrobenzoic acid and semicarbazide (B1199961) could simplify the synthesis of the target compound.

Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reagents is a growing area of focus. Future work could investigate solid-state synthesis or the use of water as a solvent to create a more sustainable synthetic pathway. organic-chemistry.org

Novel Catalytic Systems: Research into new catalysts, such as cationic Fe(III)/TEMPO systems, for the oxidative cyclization of aroyl hydrazones could provide alternative and more efficient routes to 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.org Investigating such catalysts for the synthesis of the title compound could lead to milder reaction conditions.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Adapting the synthesis of this compound to a flow chemistry setup could enable large-scale production with high purity.

Advanced Computational and Machine Learning Approaches for Design

The integration of computational tools and machine learning (ML) is revolutionizing drug discovery and materials science. nih.govresearchgate.net These approaches can accelerate the design of new derivatives of this compound with tailored properties, reducing the time and cost associated with experimental screening. nih.gov

Key areas for future computational research include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of 1,3,4-oxadiazole derivatives with their biological activities. nih.govresearchgate.net By building robust QSAR models, researchers can predict the activity of novel, unsynthesized analogues of this compound.

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding interactions of the compound with specific biological targets. nih.govresearchgate.net In silico studies can help identify potential therapeutic targets and guide the design of derivatives with improved binding affinity and selectivity. nih.gov

Machine Learning for Property Prediction: ML algorithms can be trained on existing data to predict various physicochemical properties, such as solubility, and bioavailability. nih.govijhespub.org This can help in the early stages of development to select candidates with desirable drug-like properties.

De Novo Design: Advanced ML models, including generative models, can be used to design entirely new molecules based on desired properties. researchgate.net This could lead to the discovery of novel 1,3,4-oxadiazole scaffolds with enhanced performance for specific applications.

Development of Multifunctional Materials

The unique electronic and photophysical properties of the 1,3,4-oxadiazole ring make it an attractive building block for advanced functional materials. nih.gov Future research could focus on incorporating this compound into polymers, metal-organic frameworks (MOFs), and other material architectures to create multifunctional systems.

Potential research directions in materials science include:

Organic Light-Emitting Diodes (OLEDs): 2,5-Diaryl-1,3,4-oxadiazoles are known for their electron-transporting capabilities and are used in the fabrication of OLEDs. rsc.org The specific electronic properties conferred by the nitro and amine groups in this compound could be harnessed to develop new materials for more efficient and stable OLED devices.

Chemosensors: The nitrogen and oxygen atoms in the oxadiazole ring can act as coordination sites for metal ions. nih.gov By functionalizing the amine group, it may be possible to develop selective and sensitive fluorescent chemosensors for the detection of specific metal ions or anions. nih.gov

Heat-Resistant Polymers: The thermal stability of the 1,3,4-oxadiazole ring makes it a suitable component for high-performance polymers. lifechemicals.com Polymerizing derivatives of this compound could lead to new materials with excellent thermal and chemical resistance for applications in aerospace and electronics.

Liquid Crystals: Certain 1,3,4-oxadiazole derivatives have been shown to exhibit liquid crystalline properties. chemicalbook.com The rigid core of this compound, when appropriately substituted with flexible side chains, could be explored for the development of novel liquid crystalline materials.

Integration into Emerging Technologies

The versatile properties of this compound and its derivatives suggest their potential for integration into a range of emerging technologies. Future research should aim to bridge the gap between fundamental material properties and practical device applications.

Opportunities for integration into new technologies include:

Organic Electronics: Beyond OLEDs, the electron-deficient nature of the 1,3,4-oxadiazole ring makes it a candidate for use in other organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov

Biomedical Imaging: By attaching fluorescent moieties or targeting ligands, derivatives of this compound could be developed as probes for bioimaging applications, allowing for the visualization of specific cellular processes or biomarkers. nih.gov

Smart Materials: The responsiveness of the nitro group to certain stimuli could be exploited to create "smart" materials that change their properties (e.g., color or fluorescence) in response to environmental changes, such as pH or the presence of specific analytes.

Q & A

Q. What are the optimized synthetic routes for 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-amine, and how are intermediates characterized?

The compound is typically synthesized via cyclization of semicarbazide derivatives with nitrophenyl-substituted carboxylic acids under acidic conditions (e.g., POCl₃). A critical step involves forming the oxadiazole ring through dehydration. Intermediates are characterized using FTIR (to confirm C=N at ~1652 cm⁻¹ and NH₂ stretching at ~3375–3436 cm⁻¹) and NMR spectroscopy. For example, the ¹H NMR spectrum of the final product shows aromatic protons at δ 8.32 ppm (d, J=8.7 Hz) and δ 7.98 ppm (d, J=8.7 Hz), confirming the para-substituted nitrophenyl group . Elemental analysis (C, H, N) is used to validate purity .

Q. How can researchers validate the structural integrity of this compound?

Structural validation combines spectroscopic and crystallographic methods:

- FTIR : Identifies functional groups (e.g., NH₂, C=N, and NO₂ stretches).

- NMR : ¹³C NMR resolves the oxadiazole carbons at δ 156.5 ppm (C-5) and δ 165.0 ppm (C-2) .

- X-ray crystallography : Resolves bond lengths (e.g., C–N ~1.29–1.30 Å in the oxadiazole ring) and dihedral angles (e.g., 3.34°–5.65° between aromatic planes) .

Q. What standard biological assays are used to evaluate the bioactivity of this compound?

- Antimicrobial activity : Disk diffusion assays against S. aureus and E. coli, with zone-of-inhibition measurements .

- Antioxidant potential : DPPH radical scavenging assays, comparing IC₅₀ values to ascorbic acid controls .

- Enzyme inhibition : Acetylcholinesterase (AChE) assays using Ellman’s method, with IC₅₀ calculations .

Advanced Research Questions

Q. How does crystallographic analysis resolve conformational ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) reveals intermolecular interactions critical for stability. For example:

- Hydrogen bonding : N–H⋯N interactions form dimeric R₂²(8) motifs .

- π-stacking : Aromatic rings exhibit π⋯π interactions (e.g., centroid distances ~3.29–3.46 Å) .

- Torsional angles : Dihedral angles between the oxadiazole and nitrophenyl groups indicate planarity deviations (~5°), affecting electronic conjugation .

Methodology: Data collection with Agilent Xcalibur diffractometers and refinement via SHELXL .

Q. What strategies address contradictory bioactivity data between in vitro and computational models?

- Dose-response refinement : Validate in vitro IC₅₀ values across multiple replicates (e.g., triplicate DPPH assays) .

- Molecular docking : Use AutoDock Vina to simulate ligand-protein interactions (e.g., with AChE or bacterial enzymes) and compare binding energies to experimental IC₅₀ .

- ADMET profiling : Predict bioavailability and off-target effects using SwissADME or ADMETlab to reconcile discrepancies .

Q. How can substituent effects on the nitrophenyl group be systematically studied to enhance bioactivity?

- SAR studies : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or electron-donating (e.g., -OCH₃) groups at the para position.

- Electrochemical analysis : Cyclic voltammetry quantifies electron-withdrawing effects of -NO₂ on redox potentials, correlating with antioxidant activity .

- Thermodynamic solubility : Measure logP values to assess hydrophobicity-driven membrane permeability .

Q. What advanced spectroscopic techniques resolve tautomeric or polymorphic ambiguities?

- Solid-state NMR : Distinguishes polymorphs by chemical shift differences in ¹⁵N spectra.

- Raman spectroscopy : Identifies tautomeric forms via vibrational modes (e.g., C=N vs. C–N stretching).

- PXRD : Confirms crystallinity and polymorphic purity by matching experimental patterns with simulated data from SC-XRD .

Methodological Challenges and Solutions

Q. How to mitigate decomposition during high-temperature synthesis?

Q. Best practices for reconciling conflicting NMR assignments in oxadiazole derivatives?

Retrosynthesis Analysis